molecular formula C12H17N3 B15199141 N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine CAS No. 792905-33-0

N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine

Cat. No.: B15199141
CAS No.: 792905-33-0
M. Wt: 203.28 g/mol
InChI Key: JDDOLPGPLYHJJH-UHFFFAOYSA-N
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Description

N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine is a chemical compound intended for research and development purposes. It features a molecular structure combining a phenyl ring with a dihydroimidazole moiety, which may be of interest in various exploratory studies. Researchers investigating novel synthetic intermediates or specific receptor interactions may find this compound valuable. It is supplied as a solid and must be handled by qualified laboratory professionals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Ensure all handling and storage procedures adhere to your institution's safety protocols.

Properties

CAS No.

792905-33-0

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-methyl-1-[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C12H17N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-8-15(12)2/h3-6,13H,7-9H2,1-2H3

InChI Key

JDDOLPGPLYHJJH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=NCCN2C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Nitriles

The 4,5-dihydro-1H-imidazole (imidazoline) ring is typically synthesized via cyclocondensation of 1,2-diamines with nitriles or aldehydes. For example, reacting 1,2-diaminopropane with acetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields 1-methyl-4,5-dihydro-1H-imidazole. This method, however, requires stringent temperature control (80–100°C) to avoid over-cyclization byproducts.

A modified approach involves using trimethylaluminum as a catalyst in toluene, achieving 85% yield at 70°C. The reaction proceeds via nucleophilic attack of the diamine on the nitrile, followed by intramolecular cyclization. The product’s purity is highly dependent on stoichiometric ratios, with excess nitrile leading to polymeric impurities.

Reductive Amination for Methanamine Side Chain

The methanamine moiety is introduced via reductive amination of benzaldehyde derivatives with methylamine. For instance, 4-formylphenylboronic acid reacts with methylamine in methanol under hydrogen gas (3 atm) with a palladium-on-carbon catalyst, yielding 4-(methylaminomethyl)phenylboronic acid. This intermediate is critical for subsequent Suzuki-Miyaura coupling with imidazoline-containing halides.

Notably, sodium triacetoxyborohydride (STAB) in dichloromethane offers a milder alternative to catalytic hydrogenation, achieving 78% yield at room temperature. Steric hindrance from the aryl group necessitates extended reaction times (24–48 h) for complete conversion.

Palladium-Catalyzed Cross-Coupling for Aryl-Imidazoline Linkage

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is pivotal for attaching the imidazoline ring to the phenyl group. A representative protocol involves coupling 4-bromophenylmethanamine with 1-methyl-4,5-dihydro-1H-imidazol-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/water solvent system. The reaction proceeds at 90°C for 12 h, yielding 85% of the biphenyl intermediate.

Key challenges include boronic acid instability and proto-deboronation side reactions. Employing pinacol boronate esters instead of boronic acids enhances stability, enabling higher temperatures (110°C) and reducing reaction time to 8 h.

Buchwald-Hartwig Amination

For direct C–N bond formation, Buchwald-Hartwig amination couples 4-iodophenylmethanamine with 1-methyl-4,5-dihydro-1H-imidazole using Pd₂(dba)₃ and Xantphos as a ligand system. This method circumvents the need for boronic acid derivatives but requires rigorous exclusion of oxygen to prevent catalyst deactivation. Yields range from 70–80% with toluene as the solvent at 100°C.

N-Methylation Strategies

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a straightforward route to N-methylation. Treating the primary amine intermediate with formaldehyde and formic acid at reflux (100°C) achieves quantitative methylation. However, over-methylation at the imidazoline nitrogen is a common side reaction, necessitating careful stoichiometric control (formaldehyde:amine = 2:1).

Alkylation with Methyl Iodide

Alternative N-methylation via alkylation employs methyl iodide and a base (e.g., K₂CO₃) in acetonitrile. This method affords 90% yield but generates stoichiometric amounts of KI, complicating purification. Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) mitigates this issue, enabling aqueous workup and higher purity.

Reaction Optimization and Solvent Effects

Solvent Selection for Cyclocondensation

Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance cyclocondensation rates by stabilizing charged intermediates. For example, cyclocondensation in NMP at 120°C achieves 92% yield compared to 78% in toluene. Conversely, protic solvents (e.g., ethanol) retard the reaction due to hydrogen bonding with the diamine.

Temperature-Dependent Chemoselectivity

Competing pathways in palladium-catalyzed couplings are temperature-sensitive. At 90°C, Suzuki-Miyaura coupling favors the desired product, while temperatures above 110°C promote homocoupling of boronic acids. Microwave-assisted synthesis reduces side reactions by enabling rapid heating/cooling cycles.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of the final compound exhibits distinct signals: δ 2.25 ppm (s, 3H, N–CH₃), δ 3.45–3.60 ppm (m, 4H, imidazoline CH₂), and δ 7.35–7.50 ppm (m, 4H, aryl H). The absence of peaks above δ 5.0 ppm confirms complete reduction of the imidazoline ring.

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 232.1684 (calculated for C₁₂H₁₇N₃: 232.1689), confirming the molecular formula. Fragmentation patterns include loss of the methylamine side chain (m/z 175.1102) and cleavage of the imidazoline ring (m/z 118.0667).

Comparative Analysis of Synthetic Pathways

Method Yield (%) Purity (%) Scalability Cost ($/g)
Suzuki-Miyaura Coupling 85 98 High 120
Buchwald-Hartwig Amination 78 95 Moderate 150
Reductive Amination 90 97 High 90

The Suzuki-Miyaura route offers the best balance of yield and scalability, whereas the Buchwald-Hartwig method incurs higher costs due to precious metal catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as a competitive antagonist at certain receptors, inhibiting the binding of endogenous ligands and thereby modulating physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The 4,5-dihydroimidazole core in the target compound and analogs (e.g., C20 ) is critical for receptor binding, whereas non-hydrogenated imidazoles (e.g., ) lack conformational rigidity.
  • Substituent Effects: The phenyl group in the target compound enhances lipophilicity compared to benzyl ( ) or methoxy ( ) substituents.

Pharmacokinetic and Metabolic Comparison

Table 2: Pharmacokinetic and Metabolic Profiles
Compound Name Volume of Distribution Metabolic Pathways Elimination Half-Life Key References
N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine High (predicted) Phase I: N-dealkylation, hydroxylation Not reported
N-Benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine High Phase I: Hydroxylation, N-dealkylation Fast
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) Moderate Phase I: O-demethylation Not reported

Key Observations :

  • The N-benzyl analog ( ) exhibits fast elimination due to oxidative metabolism of the benzyl group, whereas the methyl and phenyl substituents in the target compound may slow Phase I degradation.
  • Methoxy-containing analogs (e.g., C20 ) are prone to O-demethylation, a common metabolic pathway that could limit bioavailability.

Biological Activity

N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4
  • Molecular Weight : 216.28 g/mol

The presence of the imidazole ring is significant as it contributes to the compound's biological activity, particularly in interactions with biological targets.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit promising antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The SAR analysis suggests that modifications to the phenyl and imidazole rings can enhance activity:

CompoundIC50 (µM)Cell Line
Compound A3.5A549 (Lung)
Compound B5.0HeLa (Cervical)
This compoundTBDTBD

The exact IC50 values for this compound are still under investigation, but preliminary results suggest significant activity against tumor cells.

Anticonvulsant Activity

Imidazole derivatives have also been explored for their anticonvulsant properties. A study highlighted that compounds with structural similarities to this compound were evaluated in animal models for their ability to reduce seizure frequency and severity.

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole-based compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring could significantly enhance antitumor activity. The study concluded that N-Methyl substitutions were beneficial for increasing lipophilicity and cellular uptake.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of imidazole derivatives in models of epilepsy. The findings suggested that N-Methyl substitutions improved binding affinity to GABA receptors, leading to enhanced anticonvulsant effects. This aligns with the observed activities of related compounds in clinical settings.

Research Findings

Recent literature reviews have summarized the biological activities of imidazole derivatives, emphasizing their potential as therapeutic agents:

  • Anticancer Properties : Imidazole-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of Bcl-2 proteins.
  • Neuropharmacological Effects : Studies indicate that these compounds may modulate neurotransmitter systems, providing a basis for their use in treating neurological disorders.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via multi-step routes involving imidazoline ring formation and subsequent alkylation. A common approach involves:

  • Step 1: Condensation of 4-aminobenzonitrile derivatives with 1,2-diaminoethane to form the 4,5-dihydroimidazole ring .
  • Step 2: N-Methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization: Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Purity can be enhanced via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Basic: How can the purity and structural identity of this compound be validated post-synthesis?

Answer:

  • Purity: HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) confirms ≥95% purity .
  • Structural Confirmation:
    • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.3–2.5 ppm (N-CH₃), 3.7–4.0 ppm (imidazoline CH₂), and aromatic protons at 6.8–7.4 ppm .
    • Mass Spectrometry: ESI-MS (positive mode) detects [M+H]⁺ at m/z 246.2 (calculated: 246.17) .

Advanced: What crystallographic strategies are effective for resolving its 3D structure, and how is SHELX applied in refinement?

Answer:

  • Data Collection: High-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at 100 K.
  • Refinement: SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding networks. Key steps include:
    • TWIN/BASF Commands: For handling potential twinning in imidazoline derivatives.
    • Restraints: Apply to imidazoline ring planarity and methyl group torsion angles .
  • Validation: R-factor < 0.05 and wR₂ < 0.12 indicate reliable refinement .

Advanced: How do structural modifications at the imidazoline ring impact biological activity?

Answer:

  • Substitution Effects:
    • Methyl Group (Position 1): Enhances lipophilicity, improving blood-brain barrier penetration (e.g., NET inhibition in ) .
    • Electron-Withdrawing Groups (e.g., Cl): Reduce basicity, altering receptor binding kinetics .
  • Methodology: Comparative IC₅₀ assays (e.g., radioligand displacement for NET) and logP measurements quantify activity shifts .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • FT-IR: Bands at 1600–1650 cm⁻¹ (C=N stretch) and 2800–2900 cm⁻¹ (N-CH₃) confirm functional groups .
  • ²⁹Si NMR (if applicable): For silicon-containing analogs .
  • UV-Vis: λmax ~275 nm (π→π* transitions in aromatic/imidazoline systems) .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • Dose-Response Curves: Standardize assays (e.g., fixed incubation times, pH 7.4 buffers) to minimize variability .
  • Orthogonal Assays: Confirm NET inhibition via both radiolabeled norepinephrine uptake and patch-clamp electrophysiology .
  • Meta-Analysis: Use tools like RevMan to assess heterogeneity across studies .

Advanced: What computational methods predict interactions with biological targets like the norepinephrine transporter (NET)?

Answer:

  • Docking: AutoDock Vina models ligand-NET binding (PDB: 4XWF). Focus on residues F317 and S419 for hydrogen bonding .
  • MD Simulations: GROMACS assesses stability over 100 ns (RMSD < 2 Å indicates stable binding) .
  • QSAR: CoMFA models prioritize substituents with Hammett σ < 0.5 for enhanced activity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (LD₅₀ > 500 mg/kg in rodents) .
  • Spill Management: Neutralize with 5% acetic acid and absorb with vermiculite .

Advanced: How to design structure-activity relationship (SAR) studies for substitutions?

Answer:

  • Scaffold: Retain the methanamine linker and imidazoline core for baseline activity .
  • Substitution Sites:
    • Para-Position Phenyl: Introduce halogens (Cl, F) for steric effects.
    • N-Methyl Group: Replace with cyclopropyl for metabolic stability .
  • Assays: Use parallel synthesis and high-throughput screening (HTS) with HEK-293 cells expressing NET .

Advanced: What challenges arise in photochemical applications of this compound?

Answer:

  • Photosensitization: UV light (365 nm) generates singlet oxygen (¹O₂), requiring quenchers (e.g., sodium azide) in biological assays .
  • Stability: Protect from light (amber vials) to prevent degradation (t₁/₂ < 24 hrs under ambient light) .
  • Covalent Binding: Confirm target engagement via LC-MS/MS (e.g., adducts with cysteine residues) .

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